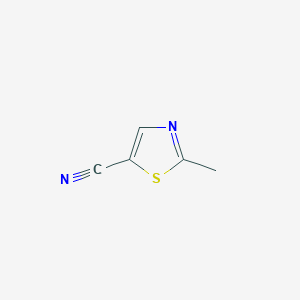

2-Methylthiazole-5-carbonitrile

Description

The exact mass of the compound this compound is 124.00951931 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHOMLLEOCIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695969 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60735-10-6, 65735-10-6 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylthiazole-5-carbonitrile (CAS: 65735-10-6) for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 2-Methylthiazole-5-carbonitrile. This heterocyclic nitrile is a valuable and versatile building block in modern organic synthesis, particularly within medicinal chemistry. Its unique electronic and structural features make it a sought-after intermediate for creating complex molecular architectures with significant biological activity.

Core Chemical Identity and Properties

This compound is a solid organic compound featuring a five-membered thiazole ring substituted with a methyl group at the 2-position and a nitrile group at the 5-position. The strategic placement of these functional groups provides multiple avenues for synthetic transformations.

Identifier and Property Summary

| Property | Value | Source(s) |

| CAS Number | 65735-10-6 | [1][2][3] |

| IUPAC Name | 2-methyl-1,3-thiazole-5-carbonitrile | [2] |

| Molecular Formula | C₅H₄N₂S | [3] |

| Molecular Weight | 124.17 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | Not experimentally determined in cited sources. | [4] |

| Boiling Point | Not experimentally determined in cited sources. | [4] |

| Purity | ≥95% (Commercially available) | |

| InChI Key | YQLHOMLLEOCIOH-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of the 2-methylthiazole core typically relies on the principles of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. While a direct, one-step synthesis for this compound is not prominently documented in peer-reviewed literature, a logical and field-proven two-step approach can be employed. This involves the initial synthesis of the corresponding amide, 2-methylthiazole-5-carboxamide, followed by a standard dehydration reaction to yield the target nitrile.

Causality in Experimental Design: This two-step approach is often preferred in discovery chemistry for its reliability and the commercial availability of starting materials. The initial Hantzsch cyclization to form the amide is a high-yielding and well-understood transformation. The subsequent dehydration of the primary amide is a fundamental organic reaction with numerous established protocols, offering flexibility in reagent choice based on substrate tolerance and desired scale.

Detailed Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is a representative methodology based on established chemical principles for thiazole synthesis and amide dehydration.

Step 1: Synthesis of 2-Methylthiazole-5-carboxamide

-

Reaction Setup: To a solution of 2-chloro-3-oxopropanamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add thioacetamide (1.05 eq).

-

Cyclization: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and neutralize with a mild base like sodium bicarbonate solution.

-

Isolation: The product, 2-methylthiazole-5-carboxamide, may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend the 2-methylthiazole-5-carboxamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or pyridine.

-

Dehydration: Cool the mixture in an ice bath (0°C). Add a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or oxalyl chloride dropwise.[5][6][7] These reagents are highly effective for converting primary amides to nitriles.[5][6][7]

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching & Workup: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its synthetic versatility. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a stable bioisostere for other aromatic systems. The nitrile group is a linchpin functional group that can be readily converted into other key moieties.

Key Chemical Transformations:

-

Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is crucial for many drug-receptor interactions.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to the corresponding carboxylic acid (-COOH). This allows for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

-

Formation of Tetrazoles: Reaction with azides (e.g., sodium azide) can convert the nitrile into a 5-substituted tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability.

Sources

- 1. 2-Methyl-5-cyanothiazole | 65735-10-6 [chemicalbook.com]

- 2. angenesci.com [angenesci.com]

- 3. achmem.com [achmem.com]

- 4. Cas 65735-10-6,this compound | lookchem [lookchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methylthiazole-5-carbonitrile: Structural Analysis and Characterization

Foreword

For the discerning researcher and drug development professional, the thiazole moiety represents a cornerstone of modern medicinal chemistry. Its presence in a multitude of clinically significant molecules underscores its importance as a privileged scaffold. This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: 2-Methylthiazole-5-carbonitrile. Herein, we delve into its synthesis, structural elucidation through a battery of analytical techniques, and its potential as a valuable building block in the synthesis of novel therapeutic agents. This document is designed not merely as a repository of data, but as a practical guide, offering insights into the causality behind experimental choices and providing a framework for its application in research and development.

Introduction to this compound

This compound, with the CAS number 65735-10-6, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a nitrile group at the 5-position.[1] The strategic placement of these functional groups imparts a unique electronic and steric profile, making it an attractive starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile group can influence the reactivity of the thiazole ring, while the methyl group provides a lipophilic anchor. The thiazole ring itself is a bioisostere for various functional groups and is known to engage in a range of biological interactions, contributing to the pharmacological activity of many drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65735-10-6 | [1] |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.17 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| SMILES | CC1=NC=C(S1)C#N | [2] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of this compound

The synthesis of the thiazole ring is a well-trodden path in organic chemistry, with the Hantzsch thiazole synthesis being a particularly robust and versatile method.[3][4][5] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, a plausible and efficient route would involve the reaction of a suitable α-halocarbonyl precursor with thioacetamide.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A logical approach to synthesize this compound is through the reaction of 2-chloro-3-oxobutanenitrile with thioacetamide. The α-chlorinated β-ketonitrile provides the necessary carbon backbone and the nitrile functionality, while thioacetamide delivers the sulfur and the C2-methyl group of the thiazole ring.

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-oxobutanenitrile

-

Thioacetamide

-

Ethanol (or a similar suitable solvent)

-

Triethylamine (or another non-nucleophilic base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-oxobutanenitrile (1.0 eq) in ethanol.

-

Addition of Thioamide: To the stirred solution, add thioacetamide (1.0 eq).

-

Base Addition: Slowly add triethylamine (1.1 eq) to the reaction mixture. The base serves to neutralize the HCl formed during the reaction and to facilitate the cyclization.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and is relatively inert under the reaction conditions.

-

Base: Triethylamine is a widely used base in this synthesis due to its non-nucleophilic nature, which prevents it from competing with the thioamide in reacting with the α-halocarbonyl.

Structural Analysis and Characterization

A rigorous structural elucidation is paramount to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from various analytical techniques.

Caption: Workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple.

-

A singlet corresponding to the methyl protons (CH ₃) at the 2-position, likely in the range of δ 2.5-2.8 ppm.

-

A singlet for the proton at the 4-position of the thiazole ring (CH ), expected to be downfield due to the anisotropic effect of the ring and the electron-withdrawing nitrile group, likely in the range of δ 8.0-8.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

-

The methyl carbon (C H₃) should appear in the upfield region, around δ 15-20 ppm.

-

The carbon of the nitrile group (C N) will be in the typical range for nitriles, around δ 115-120 ppm.

-

The thiazole ring carbons will have distinct chemical shifts:

-

C 2 (bearing the methyl group) is expected around δ 160-165 ppm.

-

C 4 is predicted to be in the range of δ 145-150 ppm.

-

C 5 (bearing the nitrile group) will be significantly shielded compared to C4, likely appearing around δ 110-115 ppm.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (124.17).

-

Fragmentation Pattern: The fragmentation of thiazole rings is well-documented and often involves cleavage of the ring.[6] Key expected fragments for this compound include:

-

Loss of the methyl group (-CH₃), resulting in a fragment at m/z 109.

-

Cleavage of the thiazole ring, potentially leading to fragments corresponding to the nitrile-containing portion and the methyl-substituted part of the ring.

-

Loss of HCN from the nitrile group, leading to a fragment at m/z 97.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

-

C=N Stretch: The carbon-nitrogen double bond in the thiazole ring should exhibit a stretching vibration in the range of 1600-1650 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Potential Applications in Drug Discovery and Development

The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8]

The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, opening up avenues for further chemical modifications and the generation of compound libraries for high-throughput screening. For instance, reduction of the nitrile would yield an aminomethyl group, a common pharmacophore in many drug molecules.[9] Hydrolysis of the nitrile would lead to the corresponding carboxylic acid, which can be used in amide coupling reactions to introduce further diversity.

Given the established importance of the thiazole nucleus in medicinal chemistry, this compound serves as a valuable starting material for the development of novel drug candidates.

Safety and Handling

Based on available safety data, this compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H332: Harmful if inhaled.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis via a modified Hantzsch reaction, and a detailed projection of its structural characterization using modern analytical techniques. The insights into its reactivity and potential applications underscore its value to researchers and professionals in the field of drug development. As with any chemical entity, a thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. (n.d.). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. [Link]

-

Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. [Link]

-

Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

PubChem. (n.d.). 2-Methylthiazole. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubChemLite. (n.d.). This compound (C5H4N2S). [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF. [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (n.d.). Supplementary material. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). (PDF) Thiazole formation through a modified Gewald reaction. [Link]

-

PubMed. (n.d.). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. (2015, April 15). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. PubChemLite - this compound (C5H4N2S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 2-Methylthiazole-5-carbonitrile from Thioacetamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthetic pathway for 2-methylthiazole-5-carbonitrile, a valuable heterocyclic building block in modern drug discovery. The synthesis originates from readily available thioacetamide and proceeds through the construction of the thiazole core via the classic Hantzsch thiazole synthesis, followed by a series of strategic functional group transformations. This document is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful execution. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of agents with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[2] this compound, in particular, serves as a versatile intermediate, with the nitrile group offering a reactive handle for elaboration into a wide array of functional groups essential for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This guide details a logical and efficient two-stage synthesis. The first stage employs the time-honored Hantzsch thiazole synthesis to construct the ethyl 2-methylthiazole-5-carboxylate intermediate.[3][4] The second stage focuses on the deliberate and high-yielding conversion of the ester functional group into the target nitrile.

Stage 1: Hantzsch Synthesis of the Thiazole Core

The Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] This reaction is known for its reliability, simplicity, and generally high yields.[3]

Mechanistic Rationale

The reaction commences with a nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbon bearing the halogen in the α-halo ester (ethyl 2-chloro-3-oxopropionate). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring. The use of a base, such as triethylamine, is crucial to neutralize the hydrogen halide byproduct generated during the initial substitution and to facilitate the final dehydration step.[6][7]

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

This protocol is adapted from established industrial processes for preparing analogous thiazole-5-carboxylates.[6][7]

Reagents:

-

Thioacetamide (CH₃CSNH₂)

-

Ethyl 2-chloro-3-oxopropionate (ClCH₂C(O)CO₂Et)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a solution of thioacetamide (1.2 equivalents) in anhydrous acetonitrile, add ethyl 2-chloro-3-oxopropionate (1.0 equivalent) dropwise at room temperature with stirring. A slight exotherm may be observed.

-

Stir the resulting mixture for 1-2 hours at room temperature. The formation of a solid precipitate may occur.

-

Slowly add triethylamine (2.5 equivalents) to the reaction mixture. The addition may cause a temperature increase.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-methylthiazole-5-carboxylate, which can be purified by column chromatography on silica gel.

Synthesis Workflow: Stage 1

Caption: Hantzsch condensation to form the thiazole ester intermediate.

Stage 2: Conversion of Ester to Nitrile

The transformation of the stable ester group into a nitrile is a multi-step process requiring careful execution. The most reliable pathway involves saponification of the ester to the corresponding carboxylic acid, conversion to a primary amide, and subsequent dehydration.

Protocol: Saponification to 2-Methylthiazole-5-carboxylic Acid

This procedure hydrolyzes the ethyl ester to the carboxylic acid.[6]

Reagents:

-

Ethyl 2-methylthiazole-5-carboxylate

-

Sodium Hydroxide (NaOH)

-

Water (H₂O), Ethanol (EtOH)

-

Hydrochloric Acid (HCl), concentrated

Procedure:

-

Dissolve the crude ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a 40% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at 40-50 °C until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of less than 2 by the slow addition of concentrated hydrochloric acid.

-

The resulting precipitate, 2-methylthiazole-5-carboxylic acid, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol: Amidation to 2-Methylthiazole-5-carboxamide

This two-step, one-pot protocol converts the carboxylic acid to the primary amide via an acid chloride intermediate.

Reagents:

-

2-Methylthiazole-5-carboxylic acid

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium Hydroxide (NH₄OH), concentrated

Procedure:

-

Suspend 2-methylthiazole-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very carefully and slowly, add the acid chloride solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.

-

Stir the resulting mixture vigorously for 1 hour, then allow it to warm to room temperature.

-

Collect the precipitated 2-methylthiazole-5-carboxamide by filtration, wash with cold water, and dry.

Protocol: Dehydration to this compound

The final step involves the dehydration of the primary amide to the target nitrile using a potent dehydrating agent like trifluoroacetic anhydride (TFAA).

Reagents:

-

2-Methylthiazole-5-carboxamide

-

Trifluoroacetic Anhydride (TFAA)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend 2-methylthiazole-5-carboxamide (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

-

Add trifluoroacetic anhydride (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Data and Workflow Summary

Quantitative Data Summary

| Step | Reactants | Key Reagents | Molar Ratio (to starting material) | Solvent | Temp. | Time | Expected Yield |

| 1 | Thioacetamide, Ethyl 2-chloro-3-oxopropionate | Triethylamine | 1.2 : 1.0 : 2.5 | Acetonitrile | Reflux | 1-3 h | 75-85% |

| 2 | Ethyl 2-methylthiazole-5-carboxylate | NaOH (aq) | 1.0 : 2.5 | EtOH/H₂O | 45 °C | 2-4 h | >90% |

| 3 | 2-Methylthiazole-5-carboxylic acid | SOCl₂, NH₄OH | 1.0 : 1.5 : excess | DCM | Reflux | 2-3 h | 80-90% |

| 4 | 2-Methylthiazole-5-carboxamide | TFAA, Pyridine | 1.0 : 1.2 : 2.2 | DCM | 0 °C → RT | 2-4 h | 70-85% |

Overall Synthetic Pathway

Caption: Complete synthetic route from thioacetamide to this compound.

Conclusion

The synthesis outlined in this guide represents a logical, efficient, and highly adaptable route to this compound. By leveraging the classical Hantzsch reaction for the initial ring formation followed by a series of robust and well-understood functional group manipulations, researchers can reliably access this key building block in high purity and good overall yield. The causality behind each step—from the choice of base in the cyclization to the selection of the dehydrating agent—is grounded in fundamental principles of organic chemistry, ensuring that the protocol is not merely a recipe but a self-validating scientific process. This pathway provides a solid foundation for the production of this compound for further elaboration in medicinal chemistry and materials science applications.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

- (Duplic

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

- (Duplic

- (Duplic

- Schloss, J. D., & Rand, C. L. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. U.S. Patent No. 5,880,288. Washington, DC: U.S. Patent and Trademark Office.

- (Duplic

-

ResearchGate. Thiazoles and Thioacetamide. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

- Schloss, J. D., & Rand, C. L. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates. European Patent No. EP0650963A1.

-

Kumar, V., Kaur, K., & Kumar, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(53), 33353-33362. Available at: [Link]

Sources

- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 7. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methylthiazole-5-carbonitrile

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Methylthiazole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical and materials science research. As a senior application scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations. This guide is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule.

While direct experimental spectra for this compound are not widely published, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis. This approach allows for the confident identification and characterization of the target molecule in a laboratory setting.

Molecular Structure and Overview

This compound possesses a unique electronic structure that gives rise to a distinct spectroscopic fingerprint. The thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen, is substituted with a methyl group at the 2-position and a nitrile group at the 5-position. These functional groups have characteristic spectroscopic signatures that will be elucidated in the following sections.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to be relatively simple, with two distinct signals corresponding to the methyl protons and the thiazole ring proton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.5 - 2.8 | Singlet (s) | 3H |

| Thiazole H-4 | 8.0 - 8.5 | Singlet (s) | 1H |

Interpretation and Rationale

The methyl group at the 2-position is attached to a carbon that is double-bonded to a nitrogen atom within the aromatic ring. This environment leads to a predicted chemical shift in the range of 2.5-2.8 ppm. This is consistent with data for similar 2-methylthiazole derivatives.[1][2]

The single proton on the thiazole ring at the 4-position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom, the sulfur atom, and the nitrile group at the 5-position. This results in a predicted downfield chemical shift in the range of 8.0-8.5 ppm. The absence of adjacent protons would result in a singlet for this peak.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 18 - 22 |

| C2 | 160 - 165 |

| C4 | 145 - 150 |

| C5 | 115 - 120 |

| -C≡N | 110 - 115 |

Interpretation and Rationale

The methyl carbon is expected to appear in the typical aliphatic region of the spectrum, between 18 and 22 ppm. The carbons of the thiazole ring are in an aromatic environment and will be significantly downfield. C2, being adjacent to both nitrogen and sulfur, is expected to be the most deshielded, with a predicted chemical shift in the range of 160-165 ppm. C4 will also be downfield due to its proximity to the nitrogen and the nitrile group. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles, around 110-115 ppm. C5, to which the nitrile is attached, will also be in a similar region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): A range of 0-200 ppm is standard.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peaks are used for referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile and the thiazole ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2220 - 2240 | Strong, sharp |

| C=N stretch (thiazole) | 1600 - 1650 | Medium |

| C=C stretch (thiazole) | 1450 - 1550 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-S stretch | 600 - 800 | Weak to medium |

Interpretation and Rationale

The most prominent feature in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) stretch, expected in the 2220-2240 cm⁻¹ region. The aromatic C=N and C=C stretching vibrations of the thiazole ring will appear in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations for the aromatic proton and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-S stretching vibration is typically weak and can be found in the fingerprint region between 600-800 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Liquid/Solution: A thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

| m/z | Ion |

| 124 | [M]⁺ (Molecular Ion) |

| 99 | [M - HCN]⁺ |

| 83 | [M - CH₃CN]⁺ |

| 57 | [C₃H₃S]⁺ |

Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to the molecular weight of this compound (C₅H₄N₂S).[4][5] Under electron ionization (EI), the molecule is expected to undergo fragmentation. Plausible fragmentation pathways include the loss of a neutral molecule of hydrogen cyanide (HCN) to give a fragment at m/z 99, or the loss of acetonitrile (CH₃CN) to yield a fragment at m/z 83. Further fragmentation of the thiazole ring could lead to smaller charged species, such as the thiirenyl cation at m/z 57.

Sources

An In-depth Technical Guide to 2-Methylthiazole-5-carbonitrile: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal and materials science. While the precise historical account of its initial synthesis remains nuanced, this document traces the lineage of its discovery through the foundational principles of thiazole chemistry. We will explore the primary synthetic routes, grounded in the seminal Hantzsch thiazole synthesis, and detail alternative methodologies for its preparation. This guide offers field-proven insights into the causality behind experimental choices, presenting self-validating protocols for its synthesis. Furthermore, we delve into the applications of this versatile molecule, particularly its role as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound.

Introduction and Historical Context

The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activity.[1] The introduction of a methyl group at the 2-position and a cyano group at the 5-position yields this compound (C₅H₄N₂S), a molecule that combines the stability of the aromatic thiazole ring with the reactive potential of the nitrile functionality.[2]

While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical literature, its existence is a logical extension of the broader exploration of thiazole chemistry. The foundational work on thiazole synthesis was laid by Arthur Hantzsch in 1887 with his development of the Hantzsch thiazole synthesis, a robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[3] Early explorations into substituted thiazoles, such as the work by Kiku Murata in 1952 on the synthesis of 2-amino-4-methyl-5-cyanothiazole, demonstrate the early interest in functionalized thiazole-5-carbonitriles as synthetic intermediates.[4] The development of this compound itself likely arose from the systematic application of established synthetic methodologies to create novel building blocks for chemical synthesis.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Primary Synthesis: The Hantzsch Thiazole Synthesis

The most direct and widely applicable method for constructing the 2-methylthiazole core is the Hantzsch synthesis. This reaction involves the cyclocondensation of thioacetamide with a suitable three-carbon building block containing an α-halocarbonyl and a nitrile group.

Causality of Experimental Choices:

-

Thioacetamide: Serves as the source of the sulfur atom and the C2-methyl group of the thiazole ring.

-

α-Halo-β-oxonitrile: This reactant provides the C4, C5, and the 5-cyano group of the target molecule. A common precursor is 2-chloro-3-oxopropanenitrile. The halogen at the alpha position is a good leaving group, facilitating the initial nucleophilic attack by the sulfur of thioacetamide.

-

Solvent and Base: The reaction is typically carried out in a polar solvent, such as acetonitrile or ethanol, to dissolve the reactants.[5] A base, often a tertiary amine like triethylamine, is frequently added to neutralize the hydrogen halide formed during the cyclization, driving the reaction to completion.[6]

Experimental Protocol: Hantzsch Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.0 equivalent) and anhydrous acetonitrile.

-

Reactant Addition: While stirring, add 2-chloro-3-oxopropanenitrile (1.0 equivalent) dropwise to the solution. An exotherm may be observed.

-

Base Addition: After the initial reaction subsides, slowly add triethylamine (1.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Caption: Hantzsch synthesis of this compound.

Alternative Synthetic Routes

An alternative and common strategy for the synthesis of nitriles is the dehydration of the corresponding primary amide.[7][8] This two-step approach first requires the synthesis of 2-Methylthiazole-5-carboxamide, which can be prepared from the corresponding carboxylic acid or ester.

Causality of Experimental Choices:

-

Dehydrating Agent: A variety of reagents can be employed for the dehydration, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. Thionyl chloride is a common and effective choice.[8]

-

Reaction Conditions: The reaction is typically performed in an inert solvent, and gentle heating may be required to drive the reaction to completion.

Experimental Protocol: Dehydration of 2-Methylthiazole-5-carboxamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methylthiazole-5-carboxamide (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Caption: Synthesis of this compound via amide dehydration.

The Sandmeyer reaction is a classic transformation used to convert an aromatic or heteroaromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[9][10] This method is applicable if 5-Amino-2-methylthiazole is readily available.

Causality of Experimental Choices:

-

Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) salt catalyzes the substitution of the diazonium group with the cyanide nucleophile.[11]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 5-Amino-2-methylthiazole (1.0 equivalent) in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Neutralize the reaction mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Hantzsch Synthesis | Thioacetamide, 2-Chloro-3-oxopropanenitrile | Triethylamine | Convergent, builds the core structure directly | Availability of the α-halo-β-oxonitrile precursor |

| Amide Dehydration | 2-Methylthiazole-5-carboxamide | SOCl₂, P₂O₅, POCl₃ | Utilizes a common transformation, reliable | Requires a two-step process from the acid/ester |

| Sandmeyer Reaction | 5-Amino-2-methylthiazole | NaNO₂, HCl, CuCN | A classic and effective method for amine conversion | Diazonium salts can be unstable, requires careful temperature control |

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry due to the favorable physicochemical properties of the thiazole ring and the synthetic versatility of the nitrile group.

-

Pharmaceutical Intermediates: The thiazole nucleus is present in a wide range of FDA-approved drugs. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of functionalized derivatives.[14]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is also a precursor for the synthesis of novel herbicides and fungicides.[12] The thiazole moiety is known to be a pharmacophore in several commercial agrochemicals.[15]

-

Materials Science: Heterocyclic nitriles are also of interest in the development of organic materials with specific electronic or optical properties.

Conclusion

This compound, while not having a singular moment of discovery, has emerged as a significant heterocyclic building block from the rich history of thiazole chemistry. Its synthesis is well-established, primarily through the Hantzsch reaction, with reliable alternative routes available through amide dehydration and the Sandmeyer reaction. The strategic combination of the stable 2-methylthiazole core and the versatile 5-cyano group makes it a valuable precursor in the design and synthesis of novel compounds for drug discovery and other applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical entity in their work.

References

- EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google P

-

Hantzsch Thiazole Synthesis - SynArchive. [Link]

-

Murata, K. (1952). Synthesis of 2-Amino-4-methyl-5-cyanothiazole from Acetonitrile. Bulletin of the Chemical Society of Japan, 25(1), 16-18. [Link]

- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google P

- CN111848546B - A kind of 2-(aminomethyl)

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google P

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. [Link]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - CSIRO Publishing. [https://www.publish.csiro.au/CH/CH032 convenient synthesis of 2-substituted thiazole-5-carboxylates]([Link] convenient synthesis of 2-substituted thiazole-5-carboxylates)

-

Sandmeyer reaction - Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Gewald Reaction - Organic Chemistry Portal. [Link]

-

Thiazole formation through a modified Gewald reaction - PMC. [Link]

-

2-Methylthiazole | C4H5NS | CID 77129 - PubChem. [Link]

-

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid - PubChem. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P

-

Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem. [Link]

-

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem. [Link]

-

United States Patent (19) - Googleapis.com. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

-

20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

-

Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. [Link]

-

20.13 Synthesis and Reactions of Nitriles - YouTube. [Link]

- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google P

Sources

- 1. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. academic.oup.com [academic.oup.com]

- 5. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 15. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Methylthiazole-5-carbonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Methylthiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data, this document furnishes researchers, scientists, and formulation experts with a robust framework for understanding and experimentally determining the solubility of this compound in common organic solvents. The guide synthesizes theoretical principles of solubility, qualitative insights from synthetic chemistry, predictive modeling approaches, and detailed experimental protocols to empower informed decision-making in research and development endeavors.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. For a molecule like this compound, which serves as a versatile building block in the synthesis of bioactive molecules, a comprehensive understanding of its solubility profile is paramount. This knowledge underpins critical processes such as reaction optimization, purification, formulation, and the ultimate bioavailability of any derived drug substance. This guide aims to bridge the current information gap by providing a multi-faceted approach to assessing the solubility of this compound.

Physicochemical Properties of this compound and Related Analogues

A foundational understanding of a molecule's intrinsic physicochemical properties is essential for predicting its solubility behavior. The interplay of factors such as molecular weight, polarity, and the potential for intermolecular interactions dictates how readily a solute will dissolve in a given solvent.

Table 1: Key Physicochemical Properties of this compound and Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted XlogP |

| This compound | C5H4N2S | 124.17 | Not available | 1.4 |

| 2-Methylthiazole | C4H5NS | 99.15 | Not available | 1.4 |

| 2-Methylthiazole-5-carboxylic acid | C5H5NO2S | 143.16 | 209 - 213[1] | 1.2[2] |

| 2-Amino-5-methylthiazole | C4H6N2S | 114.17 | Not available | Not available |

The thiazole ring imparts a degree of aromaticity and polarity to the molecule. The presence of a nitrile group (-C≡N) significantly influences the molecule's electronic properties and potential for dipole-dipole interactions and hydrogen bonding with protic solvents[3]. The predicted XlogP value of 1.4 for this compound suggests a moderate lipophilicity, hinting at a preference for organic solvents over water.

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The this compound molecule possesses distinct polar and non-polar regions. The nitrogen and sulfur atoms in the thiazole ring, along with the highly polar nitrile group, can act as hydrogen bond acceptors[3]. This suggests that the compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions and in polar protic solvents that can act as hydrogen bond donors.

Predictive Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful tool. This model deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle posits that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Qualitative Solubility Insights from Synthetic Routes

While direct quantitative solubility data is scarce, a review of the synthetic procedures for this compound and its derivatives provides valuable qualitative clues about its solubility.

-

Acetonitrile is frequently employed as a solvent in the synthesis of thiazole derivatives, suggesting that this compound is likely soluble in this polar aprotic solvent[5][6][7].

-

Dichloromethane and Ethyl Acetate are commonly used for extraction and purification, indicating good solubility of the compound and its precursors in these solvents of moderate polarity[8].

-

Tetrahydrofuran (THF) has also been used as a reaction solvent, implying a degree of solubility in this ether-based solvent[9][10].

-

The use of Methanol in the synthesis of related compounds suggests that this compound may have some solubility in polar protic solvents[8].

These observations from synthetic chemistry provide a practical starting point for solvent selection in experimental solubility determinations.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of definitive quantitative data, an experimental approach is essential for accurately determining the solubility of this compound in specific organic solvents. The following protocol, adapted from the isothermal saturation method, provides a reliable and reproducible means of obtaining this critical information. A study on the solubility of the related compound 2-amino-5-methylthiazole in various organic solvents provides a useful reference for this experimental design[11].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal Saturation Method Workflow.

Data Analysis and Reporting

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). It is crucial to report the temperature at which the solubility was determined, as solubility is a temperature-dependent property. The experiment should be repeated at different temperatures to construct a solubility curve.

Predicted Solubility Profile

Based on the theoretical principles and qualitative evidence, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. This should be used as a guide for initial solvent screening and must be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | ||||

| Acetone | High | Acceptor | High | Strong dipole-dipole interactions are expected. |

| Acetonitrile | High | Acceptor | High | Favorable dipole-dipole interactions and structural similarities. |

| Dimethylformamide (DMF) | High | Acceptor | High | Strong polar interactions are anticipated. |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | A highly polar solvent capable of strong dipole-dipole interactions. |

| Polar Protic Solvents | ||||

| Methanol | High | Donor & Acceptor | Moderate | Potential for hydrogen bonding with the nitrile and thiazole nitrogen. |

| Ethanol | High | Donor & Acceptor | Moderate | Similar to methanol, but the larger alkyl chain may slightly reduce solubility. |

| Moderately Polar Solvents | ||||

| Dichloromethane (DCM) | Moderate | Acceptor | High | Frequently used in synthesis, indicating good solubility. |

| Ethyl Acetate | Moderate | Acceptor | High | Used in extractions, suggesting favorable interactions. |

| Tetrahydrofuran (THF) | Moderate | Acceptor | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor. |

| Non-polar Solvents | ||||

| Hexane | Low | None | Low | Mismatch in polarity and intermolecular forces. |

| Toluene | Low | None | Low to Moderate | The aromatic ring of toluene may have some favorable pi-stacking interactions with the thiazole ring. |

Conclusion and Future Outlook

While a definitive, publicly available quantitative solubility dataset for this compound remains elusive, this technical guide provides a comprehensive framework for researchers to navigate this challenge. By integrating an understanding of the compound's physicochemical properties, applying theoretical solubility principles, leveraging qualitative insights from synthetic chemistry, and employing a robust experimental protocol, scientists can confidently determine the solubility of this compound in their solvents of interest. The generation of such experimental data will be a valuable contribution to the scientific community, aiding in the accelerated development of new therapeutics derived from this important heterocyclic scaffold.

References

- International Journal on Science and Technology. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.

- Solovyov, M. E., et al. (n.d.). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.

- ResearchGate. (2025, August 5). A new way to determine the three-dimensional solubility parameters of hydrogenated nitrile rubber and the predictive power.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Methylthiazole.

- Google Patents. (n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates.

- ECHEMI. (n.d.). Buy 2-Methylthiazole-5-carboxylic acid Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD.

- Chem-Impex. (n.d.). 2-Methylthiazole-5-carboxylic acid.

- Google Patents. (n.d.). A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.

- European Patent Office. (n.d.). Improved process for the preparation of 2-methylthiazole-5-carboxylates.

- ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.

- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- ResearchGate. (2025, August 7). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Methylthiazole-5-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Methylthiazole-5-carbonitrile in Modern Synthesis

In the intricate tapestry of medicinal chemistry, heterocyclic scaffolds are the threads that form the basis of countless therapeutic agents. Among these, the thiazole ring is a privileged structure, prized for its metabolic stability and ability to engage in a wide range of biological interactions. This guide provides an in-depth examination of a particularly valuable derivative: this compound. Our purpose extends beyond a mere cataloging of its properties. As a senior application scientist, the goal is to furnish a technical narrative that illuminates the why behind the what—explaining the causal relationships between its structure and its behavior in experimental settings. This document is structured to be a self-validating resource, with every piece of data and every protocol grounded in authoritative references, ensuring the highest standards of scientific integrity and practical applicability for the discerning researcher.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional heterocyclic compound, featuring a thiazole nucleus substituted with a methyl group at the 2-position and a nitrile moiety at the 5-position. This specific arrangement of functional groups establishes a distinct electronic and steric landscape, which is the primary determinant of its chemical personality and utility as a synthetic building block.

Fundamental Physical and Structural Data

The molecule's architecture, a five-membered aromatic ring containing both sulfur and nitrogen, is polarized by the opposing electronic effects of its substituents. The methyl group acts as a weak electron-donating group, while the nitrile function is a potent electron-withdrawing group. This electronic dichotomy profoundly influences the reactivity of the thiazole ring system.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄N₂S |

| Molecular Weight | 124.17 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | 65735-10-6[1] |

Solubility Profile: A Guide for Experimental Design

A compound's solubility is a cornerstone of its practical application, dictating reaction conditions, purification strategies, and its suitability for biological assays. The nitrile group imparts polarity, while the thiazole ring and methyl group contribute to its lipophilic character.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale and Experimental Insight |

| Water | Sparingly Soluble | The polar nitrile group facilitates some aqueous interaction, but the overall hydrophobic nature of the heterocyclic ring limits extensive solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents effectively solvate the molecule. |

| Dichloromethane, Chloroform | Soluble | The compound's moderate polarity and nonpolar regions allow for good solubility in these common organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is an excellent solvent for this compound, making it ideal for preparing stock solutions for high-throughput screening and other biological assays. |

Note: This qualitative data is based on the behavior of analogous heterocyclic structures. It is imperative to experimentally verify solubility for specific applications and concentrations.

Spectroscopic Signature: The Fingerprint of the Molecule

Spectroscopic analysis provides an unambiguous means of identifying and confirming the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is anticipated to be simple, displaying a singlet for the methyl protons (CH₃) and a singlet for the lone proton on the thiazole ring.

-

¹³C NMR: The carbon spectrum will reveal distinct signals for each of the five carbon atoms: the methyl carbon, the three carbons of the thiazole ring, and the nitrile carbon.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically observed in the 2220-2240 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 124.17).

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is a critical factor for its widespread use. The Hantzsch thiazole synthesis is a classic and reliable method for its preparation.[2][3]

The Hantzsch Thiazole Synthesis: A Foundational Protocol

This venerable reaction involves the condensation of a thioamide with an α-halocarbonyl compound to construct the thiazole ring.[2][3][4]

Sources

Unlocking the Potential of 2-Methylthiazole-5-carbonitrile: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Value of the Thiazole Scaffold and the Nitrile Moiety

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its aromatic nature, coupled with the presence of both sulfur and nitrogen heteroatoms, allows for a diverse array of non-covalent interactions and serves as a versatile anchor for chemical modification.[1] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] This scaffold is a key component in blockbuster drugs such as the tyrosine kinase inhibitor Dasatinib, highlighting its importance in modern drug design.[1][5]

This guide focuses on a specific, yet underexplored, member of this family: 2-Methylthiazole-5-carbonitrile . The true potential of this molecule lies in the strategic combination of the stable, versatile thiazole core with the cyano (nitrile) group at the 5-position. The nitrile group is far more than a simple substituent; it is a powerful and nuanced functional group in drug design.[6] It can act as a hydrogen bond acceptor, a bioisosteric replacement for carbonyls or halogens, and a key modulator of a compound's physicochemical properties to enhance metabolic stability and bioavailability.[7][8] Furthermore, its electrophilic character opens the door to the rational design of targeted covalent inhibitors, a frontier in modern pharmacology.[9]